![molecular formula C18H15NO5S2 B2705963 Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 896291-15-9](/img/structure/B2705963.png)

Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a thiophene-based analog, which has been the subject of interest for many scientists due to its potential as a class of biologically active compounds . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

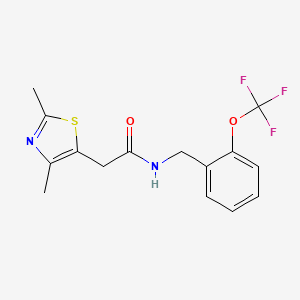

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The specific molecular structure of “Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate” is not provided in the retrieved papers.Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs), sharing a structural motif with benzothiazoles, demonstrate significant importance across scientific disciplines due to their self-assembly into nanometer-sized structures. These structures have applications ranging from nanotechnology to polymer processing and biomedical fields, hinting at the versatility of benzothiazole derivatives in material science and biomedicine (Cantekin, De Greef, & Palmans, 2012).

Polymer and Biopolymer Modification

Chemical modification of xylan, a biopolymer, results in derivatives with tailored properties for specific applications, such as drug delivery. This process involves the introduction of functional groups to the biopolymer, illustrating the potential for modifying benzothiazole derivatives to create materials with desired chemical and physical properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Anticancer Agents Development

The Knoevenagel condensation, a reaction forming α, β-unsaturated ketones/carboxylic acids, has been pivotal in generating compounds with anticancer activity. This suggests that benzothiazole derivatives, possibly including Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate, could be synthesized or modified for potential use in cancer treatment (Tokala, Bora, & Shankaraiah, 2022).

Environmental Chemistry and Toxicology

Understanding the environmental fate, bioaccumulation, and potential toxicological impacts of perfluorinated compounds highlights the need for research into the environmental and health-related aspects of synthetic compounds, including benzothiazole derivatives. This underscores the importance of evaluating the ecological and human health risks associated with the use and disposal of such compounds (Houde, De Silva, Muir, & Letcher, 2011).

Synthesis of Thiophenes

Thiophene derivatives, including Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate, possess a broad spectrum of biological activities, making them valuable in medicinal chemistry and other fields. Recent advancements in the synthesis of thiophenes could provide efficient, environmentally friendly methods for the production of these compounds, indicating a promising avenue for research and development (Xuan, 2020).

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways, depending on their specific biological activity .

Result of Action

Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific biological activity .

properties

IUPAC Name |

methyl 3-[(3-methylsulfonylbenzoyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5S2/c1-24-18(21)16-15(13-8-3-4-9-14(13)25-16)19-17(20)11-6-5-7-12(10-11)26(2,22)23/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCLFWWGAIKDFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2705883.png)

![Thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2705886.png)

![N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2705890.png)

![5-cyclopropyl-2-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2705892.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone](/img/structure/B2705893.png)

![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2705895.png)

![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2705901.png)